molecular formula C5H9Cl2N3 B6208666 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride CAS No. 2703780-05-4

5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B6208666
CAS No.: 2703780-05-4
M. Wt: 182.05 g/mol
InChI Key: FTXCTUTWMUYEGO-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-1H-1,2,4-triazole hydrochloride is a versatile chemical building block integrating the 1,2,4-triazole heterocycle with a reactive 3-chloropropyl arm. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This compound is particularly valuable for designing and synthesizing novel analogs for neuroscience research, as structurally similar 1,2,4-triazole derivatives have demonstrated potent anticonvulsant activity by modulating central nervous system targets, such as voltage-gated sodium channels (VGSCs) . The chloropropyl moiety serves as a flexible linker, enabling straightforward alkylation and functionalization to create a diverse array of molecular probes, potential pharmacophores, and more complex heterocyclic systems . Researchers utilize this compound in the exploration of structure-activity relationships (SAR), the development of fused triazole systems for biological screening , and as a key synthetic intermediate in constructing molecules for antimicrobial and anticancer evaluation, given the established profile of 1,2,4-triazoles in these areas . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

2703780-05-4

Molecular Formula

C5H9Cl2N3

Molecular Weight

182.05 g/mol

IUPAC Name

5-(3-chloropropyl)-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C5H8ClN3.ClH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3H2,(H,7,8,9);1H

InChI Key

FTXCTUTWMUYEGO-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CCCCl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Chloroalkylamides with Hydrazine Derivatives

A widely adopted method involves the condensation of chloroalkylamides with hydrazine derivatives under acidic conditions. For example, chloroacetamide reacts with formamidine acetate in dimethylformamide (DMF) to form 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride via a tandem condensation-cyclization process. Adapting this strategy for 3-chloropropyl substitution requires substituting chloroacetamide with 3-chloropropionamide.

Reaction Conditions :

  • Solvent : Ethyl acetate or DMF

  • Temperature : 50–80°C

  • Catalyst : HCl gas or aqueous hydrochloric acid

  • Yield : Up to 72% for analogous chloromethyl derivatives.

This method benefits from atom economy and avoids intermediate isolation, though scalability requires precise control of HCl concentration to prevent byproduct formation.

Alkylation of 1H-1,2,4-Triazole with 1-Chloro-3-iodopropane

Direct alkylation of 1H-1,2,4-triazole with 1-chloro-3-iodopropane in the presence of a base provides regioselective N1-substitution. The reaction proceeds via an SN2 mechanism, with the iodide leaving group facilitating nucleophilic attack by the triazole’s nitrogen.

Optimized Protocol :

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Solvent : N,N-Dimethylformamide (DMF) or acetonitrile

  • Temperature : 60–80°C

  • Yield : ~65% (estimated from analogous alkylation reactions).

Regioselectivity challenges arise due to competing N2-alkylation, necessitating chromatographic purification or recrystallization.

Hydrochlorination of 5-(3-Chloropropyl)-1H-1,2,4-Triazole

The free base 5-(3-chloropropyl)-1H-1,2,4-triazole is treated with hydrochloric acid to form the hydrochloride salt. This step is critical for improving solubility and stability.

Procedure :

  • Dissolve the free base in ethanol or methanol.

  • Add concentrated HCl dropwise at 0–5°C.

  • Precipitate the hydrochloride salt by cooling or solvent evaporation.

  • Filter and wash with cold diethyl ether.

Purity : >95% by HPLC, confirmed via structural characterization (¹H NMR, ¹³C NMR).

Reaction Mechanisms and Kinetic Analysis

Cyclization Mechanism

The formation of the 1,2,4-triazole ring from chloroalkylamides involves:

  • Condensation : Reaction of the amide with formamidine to form an intermediate amidine.

  • Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by HCl elimination.

  • Salt Formation : Protonation of the triazole nitrogen by HCl.

Key Intermediate :
ClCH2CONH2+H2NNHCSNH2ClCH2C(=NH)NHNH2Triazole ring\text{ClCH}_2\text{CONH}_2 + \text{H}_2\text{NNHCSNH}_2 \rightarrow \text{ClCH}_2\text{C(=NH)NHNH}_2 \rightarrow \text{Triazole ring}.

Alkylation Selectivity

The N1 vs. N2 alkylation ratio depends on the base and solvent:

  • Polar aprotic solvents (DMF) : Favor N1-alkylation due to stabilization of the transition state.

  • Steric effects : Bulky bases (e.g., Et₃N) reduce N2-alkylation by hindering access to the less nucleophilic nitrogen.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial methods employ continuous flow reactors to enhance heat and mass transfer:

  • Residence Time : 10–15 minutes

  • Temperature Control : 70°C ± 2°C

  • Automated pH Adjustment : Maintains HCl concentration at 6N to prevent slurry thickening.

Yield Improvement : From 18% (batch) to 87% (continuous).

Purification Strategies

  • Crystallization : Slurrying in tert-butyl methyl ether removes impurities like unreacted aniline.

  • Steam Distillation : Recovers excess 2,6-difluoroaniline (boiling point: 172°C) for reuse.

Analytical and Quality Control Methods

Chromatographic Analysis

ParameterHPLC Conditions
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:0.1% H₃PO₄ (60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time8.2 min (free base), 9.5 min (HCl salt)

Impurities (e.g., N2-methyl byproducts) are controlled to <1.0%.

Spectroscopic Characterization

  • ¹H NMR (D₂O) : δ 2.10 (t, 2H, CH₂), 3.05 (t, 2H, CH₂Cl), 7.85 (s, 1H, triazole-H).

  • IR (KBr) : 2550 cm⁻¹ (N-H stretch), 750 cm⁻¹ (C-Cl stretch) .

Chemical Reactions Analysis

Structural and Analytical Data

The compound’s molecular formula is C₅H₈ClN₃ (SMILES: C1=NNC(=N1)CCCCl), with a molecular weight of 145.04 g/mol . Key analytical data includes predicted collision cross-section (CCS) values for different adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+146.05127.0
[M+Na]+168.03139.2
[M+NH₄]+163.07134.8
[M+K]+184.00134.5
[M-H]-144.03126.3
[M+Na-2H]-166.02132.9

This data supports mass spectrometry-based characterization .

Reactivity and Functionalization

The 3-chloropropyl substituent introduces reactivity analogous to alkyl halides, enabling potential transformations:

  • Nucleophilic Substitution :

    • The chloropropyl group may react with nucleophiles (e.g., amines, thiols) under basic conditions (e.g., K₂CO₃ in DMF), replacing the chlorine atom with other functional groups .

  • Cross-Coupling Reactions :

    • Triazole derivatives often participate in coupling reactions (e.g., with alkenes, alkynes, or aromatic rings) via metal-catalyzed pathways, though specific examples for this compound are not documented in the provided sources.

  • Oxidation :

    • Analogous chlorosulfonyl-triazoles (e.g., 5-amino-3-chlorosulfonyl-1,2,4-triazole ) undergo oxidation to sulfonyl chlorides, suggesting potential for similar functional group interconversions .

Challenges and Considerations

  • Regioselectivity : Triazole derivatives often exhibit regioselectivity challenges during substitution reactions, requiring careful control of reaction conditions (e.g., temperature, solvent) .

  • Stability : Chloropropyl groups may undergo side reactions (e.g., elimination or rearrangement), necessitating optimized reaction parameters.

Research Gaps

No direct literature on the synthesis or reactivity of 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride is available in the provided sources. The analysis relies on extrapolation from structurally similar triazoles, highlighting the need for further experimental studies to validate these hypotheses.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The 1,2,4-triazole scaffold is well-known for its broad spectrum of biological activities. Compounds containing this framework have been reported to exhibit significant antimicrobial properties . For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

A study highlighted that certain triazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. Specifically, triazole hybrids exhibited MIC values ranging from 0.25–2 μg/mL , indicating their potential as effective antimicrobial agents .

Antifungal Activity
Triazoles are also widely recognized for their antifungal properties. The compound's ability to inhibit fungal growth makes it a candidate for developing antifungal medications. Research has shown that triazole derivatives can outperform existing antifungal agents against various fungal pathogens .

Other Therapeutic Applications
Beyond antimicrobial and antifungal activities, 1,2,4-triazoles have been explored for their potential in treating conditions such as cancer , inflammation , and neurological disorders . Their diverse mechanisms of action include inhibition of enzymes like acetylcholinesterase and modulation of neurotransmitter receptors .

Agricultural Applications

Fungicides and Herbicides
Triazole compounds are extensively used in agriculture as fungicides due to their capacity to inhibit fungal pathogens that affect crops. The incorporation of 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride into agricultural formulations could enhance the efficacy of existing fungicides .

Additionally, triazoles have been investigated for their role in plant growth regulation and as herbicides, showcasing their versatility in agrochemical applications .

Material Science

Polymer Chemistry
The unique structural properties of triazoles allow them to be utilized in the development of advanced materials. Their incorporation into polymer matrices can improve thermal stability and mechanical properties. Research indicates that triazole-containing polymers exhibit enhanced performance in various applications, including coatings and adhesives .

Case Studies

StudyFocusFindings
Yang & Bao (2020)Antimicrobial ActivitySynthesized triazole derivatives with improved efficacy against MRSA compared to traditional antibiotics .
PMC7384432 (2020)Medicinal PropertiesReviewed the pharmacological profile of 1,2,4-triazoles highlighting their potential in treating infections and other diseases .
PMC8231395 (2021)Agricultural UseDiscussed the application of triazoles as fungicides and their impact on crop yield .

Mechanism of Action

The mechanism of action of 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-chloropropyl chain distinguishes this compound from analogs such as 5-(chloromethyl)-1-isopropyl-1H-1,2,4-triazole hydrochloride (). However, the hydrochloride salt mitigates this effect by improving water solubility, a common trait in triazole derivatives .

Key comparison points :

  • Chloropropyl vs. chloromethyl : The extended alkyl chain may enhance binding to hydrophobic targets but reduce solubility in polar solvents.
  • Aryl substituents: Compounds like 5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () incorporate aromatic rings, which elevate melting points (e.g., 133–135°C for 3a) due to π-π stacking and rigidity. In contrast, aliphatic substituents (e.g., chloropropyl) likely reduce melting points .
Spectral and Analytical Data
  • IR/NMR : Aryl-substituted triazoles (e.g., ’s 5-[2-(3-chlorophenyl)-benzoxazol-5-yl]-triazole-thione ) show distinct C=S stretches (1243 cm⁻¹) and aromatic proton resonances (δ 7.06–8.11 ppm). In contrast, aliphatic chloropropyl-substituted triazoles would exhibit C-Cl stretches (~600–800 cm⁻¹) and alkyl chain signals (δ 1.5–2.7 ppm) .
  • Mass spectrometry : Analogs like 3a () show [M+H]+ peaks at 403.1 m/z, while chloropropyl derivatives would exhibit higher molecular weights due to the longer chain .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Spectral Features Source
5-(3-Chloropropyl)-1H-1,2,4-triazole HCl C5H9Cl2N3 3-Chloropropyl N/A Predicted C-Cl IR ~750 cm⁻¹ Target
5-(Chloromethyl)-1-isopropyl-triazole HCl C6H10Cl2N3 Chloromethyl, isopropyl N/A Not reported
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-... C21H15ClN6O Chloro, cyano, phenyl 133–135 δ 8.12 (s, 1H), MS: 403.1 [M+H]+
5-[2-(3-Chlorophenyl)-benzoxazol-5-yl]-triazole C22H15ClN4OS Chlorophenyl, benzoxazole N/A IR: 1243 (C=S), δ 9.80 (s, 1H)

Research Findings and Trends

  • Yield and reactivity : Bulky substituents (e.g., aryl groups in ) correlate with moderate yields (62–71%), suggesting steric effects during synthesis. The chloropropyl chain’s flexibility might improve reaction efficiency compared to rigid aryl groups .
  • Bioactivity : Halogenated triazoles (e.g., 3-chlorophenyl in ) often exhibit enhanced biological activity due to improved electrophilic interactions and metabolic stability .

Biological Activity

5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and pharmacological properties, supported by research findings and case studies.

The mechanism of action of 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride involves its interaction with various biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities or disrupting biological pathways. The chloropropyl group enhances reactivity and specificity through potential covalent bonding with target molecules.

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Research indicates that derivatives of the 1,2,4-triazole structure exhibit significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans0.0156 µg/mL

The compound has shown remarkable selectivity against resistant strains like Bacillus subtilis, with studies revealing moderate to high inhibitory effects on DNA-gyrase activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit cell growth across various cancer cell lines has been documented.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxicity of triazole derivatives on MCF-7 and HT-29 cancer cell lines, compounds similar to 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride demonstrated significant growth inhibition with IC50 values ranging from 1.02 to 74.28 μM . This suggests that structural modifications can enhance the compound's anticancer efficacy.

Pharmacological Properties

The broader pharmacological profile of triazoles includes anti-inflammatory and antiviral activities. The interaction of the triazole moiety with biological targets promotes its use in medicinal chemistry.

Table 2: Pharmacological Activities

Activity TypeEffectivenessReference
AntiviralModerate
Anti-inflammatorySignificant

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